
1-butylquinoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butylquinoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1-butylquinoline-2,4(1H,3H)-dione derivatives have been explored for their potential in medicinal chemistry, particularly in the design of antiviral and antibacterial agents. For example, magnesium chelating 2-hydroxyisoquinoline-1,3(2H,4H)-diones have been studied as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase, indicating potential applications in HIV therapy (Billamboz et al., 2011). Additionally, N-substituted 4-arylidene-isoquinoline-1,3-dione derivatives have been evaluated for their antibacterial activity against various bacterial strains, showing potential as antibacterial agents (Jegham et al., 2012).
Organic Synthesis and Chemical Biology
In the realm of organic synthesis, this compound derivatives have been used as key intermediates in the synthesis of complex molecules. For instance, the synthesis of 1,4-benzodiazepine-2,5-diones from 3-aminoquinoline-2,4-diones under basic conditions showcases the versatility of quinolinediones in molecular rearrangements and ring expansion reactions, providing valuable tools for chemical biology research (Křemen et al., 2017).
Materials Science and Sensing Technologies
Quinolinedione derivatives have also found applications in materials science, particularly in the development of fluorescent probes and thermally activated delayed fluorescent (TADF) emitters. For example, a novel ratiometric and reversible fluorescent probe based on naphthalimide for the detection of Al3+ and pH changes has been developed, demonstrating the utility of quinolinedione derivatives in sensing applications (Li et al., 2020). Furthermore, benzoisoquinoline-1,3-dione acceptor-based red TADF emitters have been investigated for their potential in organic light-emitting diode (OLED) technologies, highlighting the role of quinolinedione derivatives in the advancement of electronic and photonic materials (Yun & Lee, 2017).
Propiedades
IUPAC Name |
1-butylquinoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-3-8-14-11-7-5-4-6-10(11)12(15)9-13(14)16/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGFLYWUTPWXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


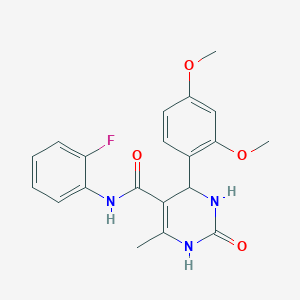
![N-(2,6-diethylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2836891.png)
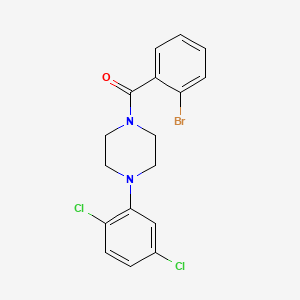
![4-chloro-N-{2-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2836893.png)
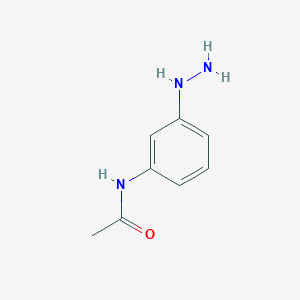
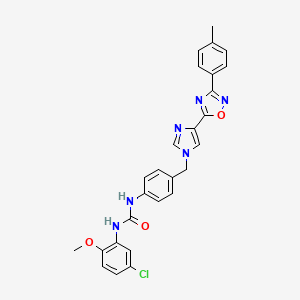
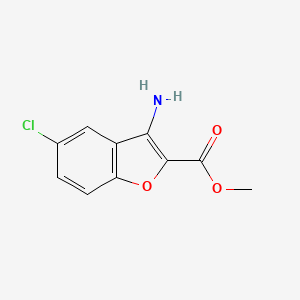
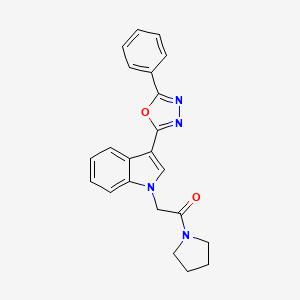
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2836902.png)
![Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B2836903.png)
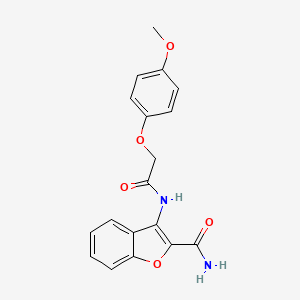
![2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2836905.png)
